molecular formula C8H8N2OS B13064920 (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol

Cat. No.: B13064920
M. Wt: 180.23 g/mol
InChI Key: CMACZMHBPBTKQL-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol (CAS: 372190-27-7; molecular formula: C₁₄H₁₂N₂OS; molecular weight: 256.33 g/mol) is a heterocyclic compound featuring a pyrazole core substituted at the 4-position with a hydroxymethyl group and at the 3-position with a thiophene ring (Figure 1). This structure combines the electron-rich thiophene moiety with the aromatic pyrazole system, conferring unique electronic and steric properties relevant to medicinal chemistry and materials science .

The compound is synthesized via Claisen-Schmidt condensation followed by Suzuki-Miyaura cross-coupling (for derivatives), as demonstrated in the synthesis of related benzofuran-linked analogs . Microwave-assisted methods using ethanol and NaOH have also been reported for structurally similar pyrazole derivatives, achieving high yields (e.g., 90% for a related acrylamide compound) .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1H-pyrazol-4-yl(thiophen-2-yl)methanol

InChI

InChI=1S/C8H8N2OS/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10)

InChI Key

CMACZMHBPBTKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol typically involves the reaction of pyrazole derivatives with thiophene derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the pyrazole or thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its diverse biological activities. Research indicates that derivatives of pyrazole and thiophene often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing pyrazole and thiophene moieties can possess antibacterial and antifungal properties. This suggests that (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol could be explored for developing new antimicrobial agents.
  • Anticancer Potential : Pyrazole derivatives have been investigated for their ability to interact with cellular processes related to cancer. The presence of the thiophene group may enhance these interactions, making this compound a candidate for anticancer research .
  • Analgesic and Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can exhibit analgesic and anti-inflammatory properties, which could be beneficial for pain management therapies .

Synthetic Organic Chemistry

The structural characteristics of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol make it a versatile building block in synthetic organic chemistry:

  • Synthesis of Derivatives : The compound can serve as an intermediate in the synthesis of various derivatives, allowing researchers to modify its structure to enhance specific properties or biological activities.
  • Reactivity : The hydroxymethyl group enhances the compound's reactivity, facilitating further chemical modifications that can lead to the development of novel compounds with tailored functionalities .

Material Science

The unique electronic properties imparted by the combination of pyrazole and thiophene rings make (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol relevant in material science:

  • Organic Electronics : The presence of conjugated systems in this compound may contribute to semiconducting properties, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.
  • Sensors : The ability of this compound to absorb or emit light at specific wavelengths could be harnessed for developing sensors or light-emitting devices.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol and its derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Synthesis MethodsExplored various synthetic routes yielding good yields for pyrazole derivatives with potential pharmaceutical applications.
Pharmacological ActivitiesHighlighted the broad range of pharmacological activities exhibited by pyrazole derivatives, emphasizing their importance in drug discovery.

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol C₁₄H₁₂N₂OS 256.33 372190-27-7 Pyrazole (4-methanol, 3-thiophene); used in antimicrobial derivatives
(5-Thiophen-2-yl-1H-pyrazol-4-yl)methanol C₈H₈N₂OS 180.22 56844-39-4 Isomeric thiophene substitution (position 5); lower molecular weight
[4-(1,3-Thiazol-2-yl)phenyl]methanol C₁₀H₉NOS 191.25 454678-91-2 Thiazole replaces thiophene; phenyl-methanol backbone
3-(Thiophen-2-yl)pyrazolyl chalcones C₂₂H₁₆N₂O₂S 372.44 - Chalcone derivatives; demonstrated anticancer activity

Key Observations:

Substitution Position: The isomer (5-Thiophen-2-yl-1H-pyrazol-4-yl)methanol (CAS: 56844-39-4) shows reduced steric hindrance compared to the target compound due to thiophene placement at position 5 instead of 3 . This may influence reactivity in cross-coupling reactions.

Heterocycle Replacement: Replacing thiophene with thiazole ([4-(1,3-Thiazol-2-yl)phenyl]methanol) introduces a nitrogen atom, altering electronic properties (e.g., hydrogen-bonding capacity) and solubility .

Extended Conjugation : Chalcone derivatives (e.g., 3-(thiophen-2-yl)pyrazolyl hybrids) exhibit extended π-conjugation, enhancing UV-Vis absorption and anticancer activity .

Key Findings :

  • The target compound’s benzofuran derivatives exhibit broad-spectrum antimicrobial activity , outperforming fluconazole against Candida albicans .
  • Thiophene-pyrazole chalcones show selective cytotoxicity toward cancer cells, attributed to ROS-mediated apoptosis .

Biological Activity

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring connected to a thiophene ring through a hydroxymethyl group. Its molecular formula is C10_{10}H9_{9}N3_{3}S, with a molecular weight of approximately 194.26 g/mol. The unique combination of these heterocycles contributes to its diverse biological activities, making it a valuable subject for medicinal chemistry research.

Biological Activities

Research indicates that (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol exhibits several significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has notable antibacterial properties. For instance, it has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, with findings suggesting it can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .
  • Anticancer Potential : Some derivatives of pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines. The specific activity of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol in this context remains to be thoroughly investigated, but its structural similarities with known anticancer agents warrant further exploration .

The precise mechanisms through which (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol exerts its biological effects are still under investigation. However, studies suggest interactions with various biological targets, including enzymes and receptors involved in disease pathways. For example, docking studies have indicated potential binding affinities with phosphodiesterase enzymes, which play critical roles in cellular signaling .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Pseudomonas aeruginosa
AntioxidantScavenging free radicals with IC50 = 16.01 μg/mL
AnticancerCytotoxic effects on various cancer cell lines

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol, the compound was tested against several bacterial strains using the disk diffusion method. The results indicated significant inhibition zones compared to control substances like ciprofloxacin, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study: Antioxidant Activity Assessment

The antioxidant activity was assessed using the DPPH assay, where the compound demonstrated notable scavenging ability, comparable to standard antioxidants such as ascorbic acid. This indicates its potential utility in formulations aimed at mitigating oxidative stress .

Conclusion and Future Directions

(1H-Pyrazol-4-yl)(thiophen-2-yl)methanol presents promising biological activities that warrant further investigation. Its dual heterocyclic structure not only enhances its reactivity but also broadens its application scope in medicinal chemistry. Future research should focus on elucidating the detailed mechanisms of action and exploring its therapeutic potential across various diseases.

Further studies are essential to fully understand the compound's interactions at the molecular level and to assess its efficacy and safety in clinical settings. The ongoing exploration of pyrazole derivatives continues to reveal their importance in developing novel therapeutic agents.

Q & A

Q. Table 1. Key Crystallographic Data for (1H-Pyrazol-4-yl)(thiophen-2-yl)methanol Derivatives

ParameterValueSource
Crystal systemMonoclinic (P21/cP2_1/c)
Unit cell dimensionsa=6.0686A˚a = 6.0686 \, \text{Å}
b=18.6887A˚b = 18.6887 \, \text{Å}
c=14.9734A˚c = 14.9734 \, \text{Å}
β\beta angle91.55991.559^\circ
Z-score (refinement)0.45

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)By-productsReference
Ethanol, 5 hr reflux72Uncyclized hydrazine
Acetic acid, 6 hr reflux89Trace (<5%)

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